molecular formula C12H13BrN2 B12079243 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12079243
M. Wt: 265.15 g/mol
InChI Key: CONNOLTVWQXZIL-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C12H13BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 6th position and a cyclopentyl group at the 1st position

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-1-cyclopentylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C12H13BrN2/c13-9-7-12-11(14-8-9)5-6-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

CONNOLTVWQXZIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=C2C=C(C=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-1H-pyrrole and 2,3-dibromopyridine.

    Cyclization: The cyclization reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

    Bromination: The bromination step involves the introduction of a bromine atom at the 6th position of the pyrrolo[3,2-b]pyridine core. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxide bases (RO-).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the cyclopentyl group but shares the pyrrolo[3,2-b]pyridine core structure.

    1-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom but has the cyclopentyl group.

Uniqueness

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with potential therapeutic applications.

Biological Activity

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1040074-32-5) is a compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃BrN₂
  • Molecular Weight : 265.16 g/mol
  • Structure : The compound features a bromine atom at the 6-position and a cyclopentyl group at the 1-position of the pyrrolo[3,2-b]pyridine scaffold.

Research indicates that compounds similar to this compound often act as inhibitors of various protein kinases. These kinases are crucial in regulating cell division and proliferation, making them significant targets in cancer treatment.

Key Findings:

  • Inhibition of MPS1 Kinase : Studies have shown that pyrrolopyridine derivatives can inhibit MPS1 kinase activity. For instance, structural modifications led to compounds with IC₅₀ values as low as 0.025 μM against MPS1, demonstrating potent inhibitory effects on cell proliferation in cancer models like HCT116 .
  • Cell Cycle Arrest and Apoptosis : Compounds with similar scaffolds have been observed to induce G2/M phase cell cycle arrest and promote apoptosis through mechanisms involving increased reactive oxygen species (ROS) levels .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTarget KinaseIC₅₀ (μM)Effect on Cell LinesNotes
This compoundMPS10.025HCT116Potent inhibitor; favorable pharmacokinetics
Related Pyrrolopyridine DerivativeCDK20.24A375, H460Induces apoptosis; cell migration suppression
Another AnalogMPS10.12HCT116Improved metabolic stability

Case Study 1: Antiproliferative Activity

In a study focusing on antiproliferative activity, a series of pyrrolopyridine compounds were evaluated against human colon cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .

Case Study 2: Structural Optimization for Enhanced Activity

Another investigation highlighted the structural optimization of pyrrolopyridine derivatives to enhance selectivity and potency against MPS1. Modifications at the C-2 position resulted in compounds exhibiting improved IC₅₀ values and metabolic stability, suggesting that further development of this compound could yield promising therapeutic agents for cancer treatment .

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